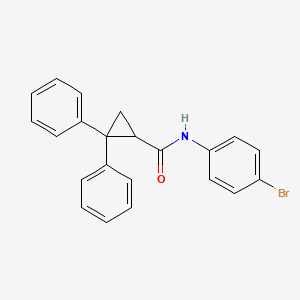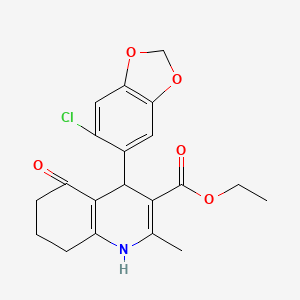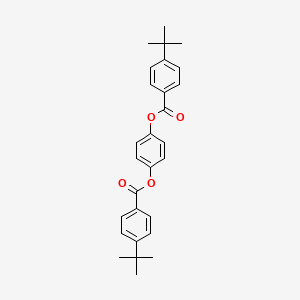
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-méthyl-N-(2-quinoléinylméthylène)- est un composé organique appartenant à la classe des anilines. Il se caractérise par la présence d'un groupe benzenamine substitué par un groupe 4-méthyle et un groupe quinoléinylméthylène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Benzenamine, 4-méthyl-N-(2-quinoléinylméthylène)- implique généralement la condensation de 4-méthylbenzenamine avec du 2-quinoléinecarboxaldéhyde. La réaction est généralement réalisée en présence d'un catalyseur tel que l'acide acétique sous reflux. La réaction peut être représentée comme suit :
4-méthylbenzenamine+2-quinoléinecarboxaldéhyde→Benzenamine, 4-méthyl-N-(2-quinoléinylméthylène)-
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions réactionnelles et la garantie de la pureté du produit final par diverses techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Benzenamine, 4-méthyl-N-(2-quinoléinylméthylène)- peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d'amine.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que le chlorure d'aluminium (AlCl3) ou le chlorure de fer(III) (FeCl3).
Principaux produits
Oxydation : Dérivés de la quinoléine.
Réduction : Dérivés d'amine.
Substitution : Divers composés aromatiques substitués selon l'électrophile utilisé.
Applications De Recherche Scientifique
Benzenamine, 4-méthyl-N-(2-quinoléinylméthylène)- a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de Benzenamine, 4-méthyl-N-(2-quinoléinylméthylène)- n'est pas entièrement compris. On pense qu'il interagit avec diverses cibles et voies moléculaires, notamment :
Inhibition enzymatique : Le composé peut inhiber des enzymes spécifiques, affectant les voies biochimiques.
Intercalation de l'ADN : Il peut s'intercaler dans l'ADN, perturbant les processus de réplication et de transcription.
Liaison aux récepteurs : Le composé pourrait se lier à des récepteurs spécifiques, modulant les voies de signalisation cellulaire.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(quinolin-2-ylmethylene)aniline involves its ability to form complexes with metal ions. These metal complexes can exhibit unique properties, such as luminescence, which are attributed to the electronic interactions between the metal ion and the Schiff base ligand . The compound can also interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzenamine, 4-méthoxy-N-méthyl-
- Benzenamine, 4-méthoxy-2-méthyl-
Unicité
Benzenamine, 4-méthyl-N-(2-quinoléinylméthylène)- est unique en raison de la présence à la fois d'un groupe benzenamine et d'un groupe quinoléinylméthylène.
Propriétés
Numéro CAS |
5918-79-6 |
|---|---|
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C17H14N2/c1-13-6-9-15(10-7-13)18-12-16-11-8-14-4-2-3-5-17(14)19-16/h2-12H,1H3 |
Clé InChI |
LNKUZZWFLMBFDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)

![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)


![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)


![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
